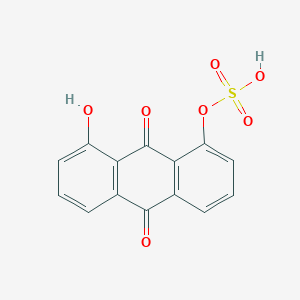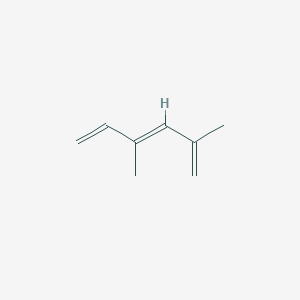
(3E)-2,4-dimethylhexa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-2,4-dimethylhexa-1,3,5-triene is an organic compound characterized by its unique structure, which includes three conjugated double bonds and two methyl groups attached to the hexatriene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2,4-dimethylhexa-1,3,5-triene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the formation of the triene structure through cross-coupling reactions. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3E)-2,4-dimethylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of the triene using catalysts such as palladium on carbon can yield the corresponding hexane derivative.
Substitution: Electrophilic substitution reactions can occur at the double bonds, with reagents like bromine or chlorine adding across the double bonds to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Hexane derivatives.
Substitution: Dihalogenated trienes.
Scientific Research Applications
(3E)-2,4-dimethylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism by which (3E)-2,4-dimethylhexa-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can facilitate binding to active sites and influence biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
(3Z)-2,4-dimethylhexa-1,3,5-triene: The geometric isomer with a different spatial arrangement of the double bonds.
2,4-dimethylhexa-1,3-diene: A related compound with fewer double bonds.
Hexa-1,3,5-triene: The parent compound without methyl substitutions.
Uniqueness
(3E)-2,4-dimethylhexa-1,3,5-triene is unique due to its specific geometric configuration, which influences its reactivity and interactions. The presence of methyl groups also adds steric hindrance and electronic effects, differentiating it from its isomers and analogs.
Properties
CAS No. |
112369-48-9 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3E)-2,4-dimethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h5-6H,1-2H2,3-4H3/b8-6+ |
InChI Key |
ZEHJTIRZIDHKRG-SOFGYWHQSA-N |
Isomeric SMILES |
CC(=C)/C=C(\C)/C=C |
Canonical SMILES |
CC(=C)C=C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


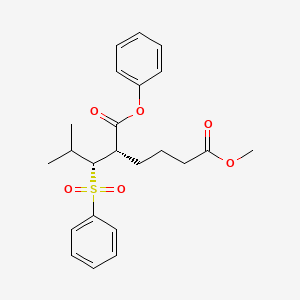


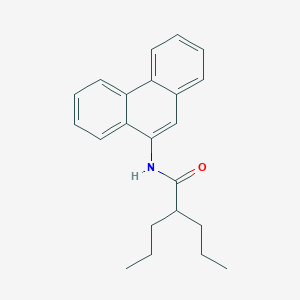
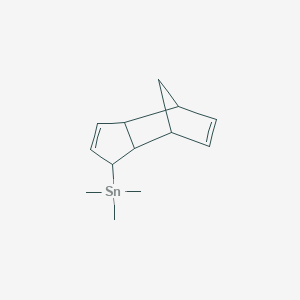
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
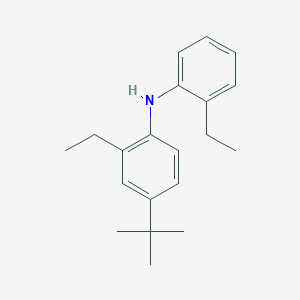
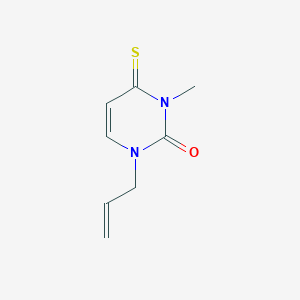


![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
